Dcfbc

Beschreibung

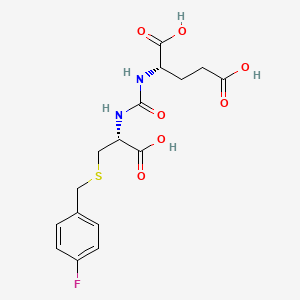

Structure

3D Structure

Eigenschaften

CAS-Nummer |

564482-79-7 |

|---|---|

Molekularformel |

C16H19FN2O7S |

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

(2S)-2-[[(1R)-1-carboxy-2-[(4-fluorophenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1 |

InChI-Schlüssel |

IDTMSHGCAZPVLC-RYUDHWBXSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F |

Kanonische SMILES |

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

Aussehen |

Solid powder |

Andere CAS-Nummern |

564482-79-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DCFBC; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Preclinical Profile of ¹⁸F-DCFBC: An In-Depth Technical Guide for PSMA-Targeted Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[¹⁸F]fluorobenzyl-L-cysteine ([¹⁸F]DCFBC), a key radiotracer for targeting Prostate-Specific Membrane Antigen (PSMA) in positron emission tomography (PET) imaging. The following sections detail the radiochemistry, in vitro and in vivo performance, and experimental methodologies compiled from seminal preclinical studies.

Radiochemistry and Synthesis

[¹⁸F]DCFBC is a fluorine-18 labeled, low-molecular-weight inhibitor of PSMA.[1] Its synthesis is a critical aspect of its preclinical and clinical application.

Synthesis Data

| Parameter | Value | Reference |

| Precursor | (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid | [2] |

| Prosthetic Group | 4-[¹⁸F]fluorobenzyl bromide (4-[¹⁸F]FBB) | [3] |

| Radiochemical Yield (from 4-[¹⁸F]FBB) | 16 ± 6% (n=8) | [2][3] |

| Total Synthesis Time | ~123 minutes | [3] |

| Specific Activity | 13–133 GBq/μmol (average 52 GBq/μmol) | [2][3] |

Synthesis Workflow

The synthesis of [¹⁸F]DCFBC involves a two-step process, starting with the production of the prosthetic group, 4-[¹⁸F]fluorobenzyl bromide, followed by its reaction with the thiol precursor.

In Vitro Studies

In vitro assays are fundamental to characterizing the binding affinity and specificity of [¹⁸F]DCFBC for PSMA.

Binding Affinity

Competitive binding assays are utilized to determine the inhibition constant (Ki) of [¹⁸F]DCFBC against PSMA, typically using PSMA-expressing cell lines like LNCaP. While specific Ki values for ¹⁸F-DCFBC were not detailed in the provided search results, it is established as a high-affinity ligand for PSMA. For context, the second-generation inhibitor, ¹⁸F-DCFPyL, demonstrated a five-fold higher PSMA affinity than ¹⁸F-DCFBC.[4]

Experimental Protocol: Competitive Binding Assay

-

Cell Culture : LNCaP cells, which endogenously express PSMA, are cultured to near confluence in appropriate cell culture plates.

-

Assay Buffer : The growth medium is replaced with a suitable assay buffer, such as HEPES buffered saline.

-

Incubation with Competitor : Cells are incubated with varying concentrations of non-radiolabeled DCFBC or other competing ligands.

-

Addition of Radioligand : A known concentration of a PSMA-targeting radioligand is added to each well.

-

Incubation : The plates are incubated to allow for competitive binding to reach equilibrium.

-

Washing : The cells are washed with cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting : Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis : The IC50 (concentration of the competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki.

In Vivo Preclinical Studies

Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the biodistribution, tumor uptake, and imaging characteristics of [¹⁸F]DCFBC.

Biodistribution Studies

Biodistribution studies in severe combined immunodeficient (SCID) mice bearing both PSMA-positive (e.g., PC-3 PIP) and PSMA-negative (e.g., PC-3 FLU) tumors demonstrate the specificity of [¹⁸F]DCFBC.[3]

Biodistribution of [¹⁸F]DCFBC in SCID Mice with PC-3 PIP (PSMA+) and PC-3 FLU (PSMA-) Xenografts (%ID/g) [3]

| Organ/Tissue | 60 min | 120 min |

| PSMA+ Tumor (PC-3 PIP) | 8.16 ± 2.55 | 4.69 ± 0.89 |

| PSMA- Tumor (PC-3 FLU) | Low to no uptake | Low to no uptake |

| Blood | - | - |

| Heart | - | - |

| Lungs | - | - |

| Liver | - | - |

| Spleen | - | - |

| Kidneys | High uptake | Faster washout than tumor |

| Muscle | - | - |

| PIP Tumor/Muscle Ratio | - | 20 |

Note: Specific %ID/g values for all organs were not provided in the initial search results.

High uptake is also observed in the kidneys and bladder, with a faster washout from these organs compared to the PSMA-positive tumor.[2] The kidneys are considered the dose-limiting organ.[2][3]

Experimental Protocol: In Vivo Biodistribution

-

Animal Model : Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with PSMA-positive and PSMA-negative prostate cancer cells to establish xenografts.

-

Radiotracer Administration : Once tumors reach a suitable size, a known amount of [¹⁸F]DCFBC is injected intravenously, typically via the tail vein.

-

Time Points : Animals are euthanized at various time points post-injection (e.g., 60 and 120 minutes).

-

Organ Harvesting : Tumors, blood, and major organs are harvested, weighed, and the radioactivity is counted using a gamma counter.

-

Data Calculation : The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Small Animal PET Imaging

In vivo imaging with small animal PET scanners confirms the findings of biodistribution studies, allowing for visual assessment of tumor uptake and clearance from non-target tissues.

Experimental Protocol: Small Animal PET Imaging

-

Animal Preparation : Tumor-bearing mice are anesthetized for the duration of the imaging session.

-

Radiotracer Injection : [¹⁸F]DCFBC is administered via tail vein injection.

-

Image Acquisition : Dynamic or static PET scans are acquired over a specified period. For example, 12 consecutive 10-minute frames.[2]

-

Image Reconstruction and Analysis : PET images are reconstructed, often with CT for anatomical co-registration and attenuation correction.[5] Regions of interest (ROIs) are drawn over tumors and other organs to quantify radiotracer uptake, often expressed as the maximum standardized uptake value (SUVmax).

Correlation with Histopathology and Clinical Metrics

Preclinical and early clinical studies have shown a positive correlation between [¹⁸F]DCFBC uptake in tumors and Gleason score, as well as PSMA expression levels determined by immunohistochemistry.[6][7][8] Specifically, a correlation has been observed with Gleason score (ρ = 0.64) and PSMA expression (ρ = 0.47).[6][7] Higher-grade tumors (Gleason 8 and 9) tend to exhibit more intense [¹⁸F]DCFBC uptake.[6][7][8]

Conclusion

The preclinical data for [¹⁸F]DCFBC firmly establish its utility as a specific imaging agent for PSMA-expressing tumors. Its high affinity, specific tumor uptake, and favorable clearance profile in animal models have paved the way for its clinical translation in the imaging of prostate cancer. While newer generation PSMA-targeted radiotracers have been developed with improved properties, [¹⁸F]DCFBC remains a foundational agent in the field and a critical benchmark for future developments.

References

- 1. archive.rsna.org [archive.rsna.org]

- 2. N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a new imaging probe for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vivo Evaluation of N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a New Imaging Probe for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Step 18F-Labeling and Preclinical Evaluation of Prostate-Specific Membrane Antigen Trifluoroborate Probes for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. ¹⁸F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

¹⁸F-DCFBC binding affinity and specificity for PSMA

An In-depth Technical Guide to the Binding Affinity and Specificity of ¹⁸F-DCFBC for Prostate-Specific Membrane Antigen (PSMA)

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier biomarker for the diagnosis and treatment of prostate cancer. Its expression is significantly upregulated in primary, metastatic, and castration-resistant prostate cancer cells, making it an ideal target for molecular imaging and radioligand therapy. ¹⁸F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) is a low-molecular-weight, urea-based inhibitor of PSMA designed for positron emission tomography (PET) imaging. Its favorable characteristics, including rapid tumor uptake and clearance from non-target tissues, have established it as a valuable tool in the clinical management of prostate cancer.[1]

This technical guide provides a comprehensive overview of the binding characteristics of ¹⁸F-DCFBC to PSMA, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Quantitative Binding Affinity Data

The affinity of a radioligand for its target is a critical determinant of its imaging performance. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). While direct Kᵢ values for ¹⁸F-DCFBC are not prominently reported in foundational literature, data from closely related second-generation PSMA inhibitors, such as ¹⁸F-DCFPyL, provide strong evidence of the high-affinity binding characteristic of this class of molecules.

| Compound | Parameter | Value (nM) | Cell Line | Notes |

| ¹⁸F-DCFPyL | Kₑ | 0.49 | LNCaP | A closely related, second-generation PSMA inhibitor. This value was determined by saturation assays and is used for calculating Kᵢ in competitive binding assays.[2] |

| PSMA-1007 | Kᵢ | 6.7 ± 1.7 | LNCaP | A structurally distinct ¹⁸F-labeled PSMA ligand, provided for affinity comparison.[3] |

| Various Phosphoramidate Analogs | IC₅₀ | 0.4 - 1.3 | PSMA(+) CWR22Rv1 | Demonstrates the high affinity achievable with different PSMA-targeting scaffolds. |

Specificity of ¹⁸F-DCFBC for PSMA

The specificity of ¹⁸F-DCFBC is demonstrated through both preclinical and clinical studies.

-

In Vitro Specificity : Binding is competitively blocked by known PSMA inhibitors (e.g., 2-PMPA) in PSMA-expressing cell lines (e.g., LNCaP), whereas no significant binding is observed in PSMA-negative cell lines (e.g., PC-3).

-

In Vivo Specificity : Animal models bearing both PSMA-positive (LNCaP) and PSMA-negative (PC-3) tumor xenografts show high tracer accumulation only in the PSMA-positive tumors.[3]

-

Clinical Specificity : Human imaging studies show high uptake in prostate tumors with significantly lower uptake in benign prostatic hypertrophy (BPH).[4][5] Physiologic uptake is observed in tissues known to express PSMA, including the kidneys, salivary glands, and small intestine, further confirming the specificity of the tracer-target interaction.[1][6]

Signaling Pathways Associated with PSMA

PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that promote prostate cancer progression. Its expression influences a critical switch from the MAPK/ERK pathway, which is more proliferative, to the PI3K-AKT pathway, which promotes cell survival and resistance to apoptosis.

Caption: PSMA signaling redirects cell survival from MAPK to PI3K-AKT pathways.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to characterizing a radiopharmaceutical. Below are representative protocols for the key assays used to determine the binding affinity and specificity of ¹⁸F-DCFBC.

In Vitro Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a non-radiolabeled compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

Objective : To determine the Kᵢ of DCFBC by competing against ¹⁸F-DCFPyL.

Materials :

-

Cells : PSMA-expressing LNCaP cells.

-

Radioligand : ¹⁸F-DCFPyL (final concentration ~0.1 nM).

-

Competitor : Unlabeled DCFBC (serial dilutions, e.g., 0.05 nM to 0.5 µM).

-

Blocking Agent : 2-(phosphonomethyl)pentanedioic acid (2-PMPA) or high concentration of unlabeled DCFPyL (e.g., 10 µM) to determine non-specific binding.

-

Buffers : HEPES buffered saline (50 mM HEPES, pH 7.5, 0.9% NaCl), PBS for washing.

-

Equipment : 24-well poly-D-lysine coated plates, gamma counter, incubator.

Methodology :

-

Cell Plating : Plate LNCaP cells in 24-well plates at a density of ~400,000 cells/well and allow them to adhere for 48 hours.[2]

-

Preparation : On the day of the experiment, remove growth medium and wash cells with HEPES buffered saline.

-

Competition Reaction : Add increasing concentrations of unlabeled DCFBC to triplicate wells.

-

Radioligand Addition : Add ¹⁸F-DCFPyL to all wells at a final concentration of 0.1 nM.[2]

-

Non-Specific Binding : In a separate set of triplicate wells, add the blocking agent (e.g., 10 µM unlabeled DCFPyL) prior to the radioligand to determine non-specific binding.[2]

-

Total Binding : A set of wells should receive only the radioligand to determine total binding.

-

Incubation : Incubate the plate at 37°C for 1 hour.[2]

-

Washing : Aspirate the buffer and wash the cells twice with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis & Counting : Lyse the cells with NaOH or a suitable lysis buffer. Collect the lysate and measure the radioactivity in a gamma counter.

-

Data Analysis : Calculate the percentage of specific binding at each concentration of DCFBC. Plot the data and fit to a one-site competition model using software like GraphPad Prism to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant (0.49 nM for ¹⁸F-DCFPyL).[2]

Cellular Uptake and Internalization Assay

This assay quantifies the amount of radiotracer that binds to the cell surface and the fraction that is internalized by the cell.

Objective : To measure the specific uptake and internalization of ¹⁸F-DCFBC in PSMA-positive cells.

Materials :

-

Cells : PSMA-positive (LNCaP) and PSMA-negative (PC-3) cell lines.

-

Radioligand : ¹⁸F-DCFBC (~1 µCi/well).

-

Blocking Agent : 2-PMPA (e.g., 100 µM).

-

Buffers : Cell growth medium, PBS, Acid Wash Buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity.

-

Equipment : 12-well plates, gamma counter, incubator.

Methodology :

-

Cell Plating : Seed cells in 12-well plates and grow to confluence.

-

Incubation : Replace medium with fresh medium containing ¹⁸F-DCFBC. For blocking studies, pre-incubate a subset of wells with 2-PMPA for 15 minutes before adding the radiotracer.

-

Time Points : Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Washing : At each time point, aspirate the radioactive medium and wash cells three times with ice-cold PBS.

-

Surface-Bound Fraction : To one set of wells, add ice-cold Acid Wash Buffer and incubate for 5-10 minutes on ice. Collect this supernatant, which contains the surface-bound radiotracer. Wash the cells again with the same buffer.

-

Internalized Fraction : Lyse the remaining cells (which now contain only the internalized radiotracer) with 1N NaOH.

-

Counting : Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis : Express uptake as a percentage of the total added radioactivity per milligram of cell protein. The internalization ratio is calculated as (Internalized CPM) / (Internalized CPM + Surface-Bound CPM) * 100%.

In Vivo Biodistribution and Tumor Specificity Study

This protocol assesses the distribution, accumulation, and clearance of the radiotracer in a living animal model, typically mice bearing tumor xenografts.

Objective : To determine the pharmacokinetics and tumor-targeting specificity of ¹⁸F-DCFBC.

Materials :

-

Animal Model : Immunocompromised mice (e.g., athymic nude) bearing subcutaneous LNCaP (PSMA-positive) and PC-3 (PSMA-negative) tumor xenografts.

-

Radiotracer : ¹⁸F-DCFBC (e.g., 3.7 MBq / 100 µCi per mouse).[7]

-

Blocking Agent : 2-PMPA for co-injection in a specificity cohort.

-

Equipment : Syringes, tail vein injection restrainer, gamma counter, precision balance.

Methodology :

-

Radiotracer Administration : Inject a defined dose of ¹⁸F-DCFBC (e.g., 3.7 MBq in 100-150 µL saline) via the lateral tail vein.[7] For the blocking group, co-inject a saturating dose of a non-radiolabeled inhibitor.

-

Time Points : Euthanize cohorts of mice (n=3-4 per group) at various time points post-injection (p.i.), such as 30, 60, 120, and 240 minutes.

-

Tissue Harvesting : Immediately following euthanasia, dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumors).

-

Measurement : Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards prepared from the injected dose to allow for decay correction and calculation of uptake.

-

Data Analysis : Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g). Compare uptake in LNCaP vs. PC-3 tumors to assess specificity. Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

Preclinical Evaluation Workflow

The development and validation of a radiopharmaceutical like ¹⁸F-DCFBC follows a structured preclinical workflow, from initial synthesis to in vivo validation.

Caption: Standardized preclinical workflow for ¹⁸F-DCFBC validation.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. urotoday.com [urotoday.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biodistribution and Pharmacokinetics of ¹⁸F-DCFBC In Vivo

This technical guide provides a comprehensive overview of the biodistribution, pharmacokinetics, and underlying experimental protocols for N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine (¹⁸F-DCFBC). As a first-generation, low-molecular-weight radiotracer targeting the Prostate-Specific Membrane Antigen (PSMA), ¹⁸F-DCFBC has been instrumental in the evolution of PET imaging for prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support further investigation and application.

Mechanism of Action: Targeting PSMA

¹⁸F-DCFBC is an inhibitor that targets the extracellular enzymatic domain of the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA, a type II transmembrane glycoprotein, is highly overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and androgen-independent disease states.[1][2] This overexpression makes it an exceptional target for diagnostic imaging. ¹⁸F-DCFBC, a urea-based small molecule, binds with high affinity to the active site of PSMA, allowing for the visualization of PSMA-expressing tissues using Positron Emission Tomography (PET). Its hydrophilic nature prevents it from crossing an intact blood-brain barrier, resulting in minimal brain uptake.[3]

Figure 1: Mechanism of ¹⁸F-DCFBC targeting the extracellular domain of PSMA on prostate cancer cells.

Pharmacokinetics

Following intravenous administration, ¹⁸F-DCFBC exhibits a distribution pattern consistent with a blood-pool agent, showing a slow clearance of radioactivity from vascular organs.[1][2] Chromatography of patient plasma has shown that the radioactivity is almost entirely within the plasma fraction and remains as the intact, unmetabolized radiotracer for up to two hours post-injection.[2] The primary route of excretion for ¹⁸F-DCFBC is through the urinary system.[1][2]

Table 1: Pharmacokinetic Parameters of ¹⁸F-DCFBC in Human Plasma

| Time Post-Injection | Intact ¹⁸F-DCFBC in Plasma (%) | Reference |

|---|---|---|

| ~1.5 hours | 98.3% (Patient 1), 98.2% (Patient 2) | [2] |

| ~2.5 hours | 95.7% (Patient 1), 97.2% (Patient 2) |[2] |

Biodistribution

The biodistribution of ¹⁸F-DCFBC has been evaluated in both preclinical and clinical settings.

Preclinical Biodistribution: In mouse models bearing PSMA-positive (PIP) and PSMA-negative (FLU) tumors, ¹⁸F-DCFBC demonstrated high and specific uptake in PSMA-expressing tumors.[4] High uptake was also noted in the kidneys and bladder, consistent with its renal clearance. However, the washout of radioactivity from these excretory organs was faster than from the PSMA-positive tumors, allowing for clear tumor visualization over time.[4]

Table 2: Preclinical Biodistribution of ¹⁸F-DCFBC in Mice at 120 Minutes Post-Injection

| Tissue | % Injected Dose per Gram (%ID/g) (Mean ± SD) |

|---|---|

| PSMA+ Tumor (PIP) | 4.69 ± 0.89 |

| PSMA- Tumor (FLU) | 0.23 ± 0.05 |

| Blood | 1.15 ± 0.22 |

| Kidney | 4.41 ± 1.25 |

| Liver | 0.40 ± 0.06 |

| Muscle | 0.24 ± 0.06 |

Source: Adapted from Mease et al., Clinical Cancer Research, 2008.[4]

Clinical Biodistribution: In human studies involving patients with metastatic prostate cancer, ¹⁸F-DCFBC showed physiologic uptake in known sites of PSMA expression, such as the salivary glands, liver, spleen, small intestine, and kidneys.[1][5] The most prominent uptake and highest percentage of injected dose per gram (%ID/g) was observed in the bladder and its contents, reflecting the primary route of urinary excretion.[5] Most vascular organs demonstrated a gradual decrease in radioactivity over time, which is consistent with clearance from the blood pool.[1]

Table 3: Clinical Biodistribution of ¹⁸F-DCFBC in Metastatic Prostate Cancer Patients

| Organ | Mean Standardized Uptake Value (SUVmean) at ~1 hour | Mean Standardized Uptake Value (SUVmean) at ~2 hours |

|---|---|---|

| Liver | 2.6 | 2.5 |

| Kidney (Cortex) | 6.8 | 6.0 |

| Spleen | 2.1 | 2.0 |

| Submandibular Gland | 2.2 | 2.2 |

| Bone Marrow (Vertebral) | 1.6 | 1.5 |

| Blood Pool (Aorta) | 2.4 | 2.1 |

Data derived from graphical representations in Cho et al., Journal of Nuclear Medicine, 2012.[6]

Radiation Dosimetry

Dosimetry calculations are critical for assessing the safety of any radiopharmaceutical. For ¹⁸F-DCFBC, the highest absorbed radiation dose is delivered to the wall of the urinary bladder, which is the critical organ.[1][7] The overall effective dose is comparable to other commonly used ¹⁸F-based PET radiopharmaceuticals, such as ¹⁸F-FDG.[2][3]

Table 4: Estimated Radiation Absorbed Doses of ¹⁸F-DCFBC in Humans

| Organ | Mean Absorbed Dose (μGy/MBq) |

|---|---|

| Bladder Wall | 32.4 |

| Kidneys | 17.5 |

| Liver | 15.6 |

| Spleen | 12.1 |

| Red Marrow | 10.9 |

| Lungs | 9.0 |

| Brain | 4.2 |

| Total Body Effective Dose (μSv/MBq) | 19.9 ± 1.34 |

Source: Cho et al., Journal of Nuclear Medicine, 2012.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for working with ¹⁸F-DCFBC.

The synthesis of ¹⁸F-DCFBC is a multi-step process that involves the production of a fluorinated precursor followed by conjugation to the targeting molecule and subsequent purification.

Figure 2: Generalized workflow for the radiosynthesis of ¹⁸F-DCFBC.

Protocol Summary: ¹⁸F-DCFBC is typically prepared by reacting 4-[¹⁸F]fluorobenzyl bromide with the precursor (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid.[4] The reaction is carried out in a suitable solvent like ammonia-saturated methanol at an elevated temperature (e.g., 60°C) for a short duration (e.g., 10 minutes).[4] The crude product is then purified using C-18 reverse-phase semi-preparative high-performance liquid chromatography (HPLC).[4] The final product undergoes rigorous quality control tests, including checks for radiochemical purity, specific activity, and sterility, before it is approved for administration.

Animal Model: Studies typically use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human prostate cancer cell lines, one expressing high levels of PSMA (e.g., PC3-PIP) and a control that does not (e.g., PC3-FLU).

Protocol Summary:

-

Tracer Administration: Mice are injected intravenously (e.g., via tail vein) with a known amount of ¹⁸F-DCFBC (e.g., 3.7-7.4 MBq).[4][7]

-

PET Imaging: For imaging studies, dynamic PET scans are performed using a small-animal PET scanner, often for up to 120 minutes post-injection, to observe tracer kinetics.[4]

-

Biodistribution Study: For ex vivo biodistribution, groups of mice are euthanized at various time points (e.g., 5, 15, 30, 60, 120 minutes) after tracer injection.[4]

-

Tissue Analysis: Tumors, blood, and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter.[4]

-

Data Calculation: The radioactivity in each tissue is decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4]

Patient Population: The initial human studies included patients with documented metastatic prostate cancer.[1][6] Patients are typically instructed to fast for at least 6 hours before the scan.[8][9]

Figure 3: Typical experimental workflow for a human ¹⁸F-DCFBC PET/CT study.

Protocol Summary:

-

Tracer Administration: Patients receive a single intravenous bolus injection of approximately 370 MBq (10 mCi) of ¹⁸F-DCFBC.[1][6]

-

Imaging Acquisition: Serial whole-body PET/CT scans are performed at multiple time points. A typical protocol might include scans starting shortly after injection and continuing for up to 2-3 hours.[1][7] This allows for the characterization of tracer kinetics.

-

Image and Data Analysis:

-

Regions of interest (ROIs) are drawn over various organs (e.g., liver, kidneys, spleen) and any identified tumor lesions on the co-registered CT images.

-

The radioactivity concentration (e.g., in Bq/mL) within these ROIs is measured at each time point.

-

These measurements are used to generate time-activity curves (TACs) for each organ.[1][6]

-

The TACs are then used to calculate residence times and ultimately determine the radiation absorbed dose for each organ using software like OLINDA/EXM.[1][7]

-

Conclusion

¹⁸F-DCFBC is a PSMA-targeted PET radiotracer characterized by specific uptake in prostate cancer lesions, slow blood-pool clearance, and primary excretion through the urinary system. Its biodistribution results in the bladder wall receiving the highest radiation dose, while the overall effective dose remains comparable to other clinical PET agents. While newer generations of PSMA tracers have been developed with faster clearance and improved imaging contrast, the foundational data from ¹⁸F-DCFBC studies have been crucial for validating PSMA as a viable imaging target.[7][10] The detailed pharmacokinetic and biodistribution profiles outlined in this guide provide essential data for researchers aiming to understand, utilize, or develop upon this class of radiopharmaceuticals.

References

- 1. Biodistribution, tumor detection, and radiation dosimetry of 18F-DCFBC, a low-molecular-weight inhibitor of prostate-specific membrane antigen, in patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-DCFBC, a Low-Molecular-Weight Inhibitor of Prostate-Specific Membrane Antigen, in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-DCFBC, a Low-Molecular-Weight Inhibitor of Prostate-Specific Membrane Antigen, in Patients with Metastatic Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a new imaging probe for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Biodistribution and radiation dosimetry of [18F]-JK-PSMA-7 as a novel prostate-specific membrane antigen-specific ligand for PET/CT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Development and Discovery of ¹⁸F-DCFBC: A Technical Guide to a Pioneering PSMA-Targeted PET Tracer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the development and discovery of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine (¹⁸F-DCFBC), a first-generation small-molecule positron emission tomography (PET) tracer targeting the prostate-specific membrane antigen (PSMA). This document provides a comprehensive overview of its synthesis, preclinical evaluation, and clinical translation for the imaging of prostate cancer.

Introduction: The Rationale for a PSMA-Targeted Imaging Agent

Prostate-specific membrane antigen (PSMA) is a transmembrane protein highly overexpressed in prostate cancer cells, with expression levels correlating with tumor aggressiveness, androgen independence, and metastasis. This makes it an ideal target for the development of diagnostic imaging agents. ¹⁸F-DCFBC was developed as a low-molecular-weight inhibitor of PSMA, designed for rapid tumor penetration and clearance from non-target tissues, offering the potential for high-contrast imaging of prostate cancer lesions.

Radiochemistry and Synthesis

The radiosynthesis of ¹⁸F-DCFBC is a multi-step process involving the nucleophilic substitution of a precursor molecule with fluorine-18.

Experimental Protocol: Radiosynthesis of ¹⁸F-DCFBC

The synthesis of ¹⁸F-DCFBC is typically performed using an automated radiosynthesis module. The following protocol is a generalized representation based on published methods:

-

¹⁸F-Fluoride Production and Purification: No-carrier-added ¹⁸F-fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous ¹⁸F-fluoride is then trapped on an anion exchange cartridge.

-

Elution and Azeotropic Drying: The ¹⁸F-fluoride is eluted from the cartridge using a solution of potassium carbonate and Kryptofix 2.2.2. The solvent is removed by azeotropic distillation with acetonitrile to yield a reactive, anhydrous ¹⁸F-fluoride/Kryptofix complex.

-

Fluorination of the Precursor: The tosylate or other suitable leaving group-containing precursor of ¹⁸F-DCFBC is dissolved in an appropriate solvent (e.g., dimethylformamide) and added to the dried ¹⁸F-fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

-

Deprotection: The protecting groups on the precursor are removed. This is often achieved by acidic or basic hydrolysis.

-

Purification: The crude reaction mixture is purified using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Formulation: The HPLC fraction containing ¹⁸F-DCFBC is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with ethanol) for injection.

-

Quality Control: The final product undergoes rigorous quality control testing, including radiochemical purity (by radio-HPLC), chemical purity, residual solvent analysis, pH, and sterility testing.

Table 1: Radiosynthesis and Quality Control Parameters for ¹⁸F-DCFBC

| Parameter | Typical Value |

| Radiochemical Yield (non-decay corrected) | 15-25% |

| Radiochemical Purity | >95% |

| Molar Activity | 50-150 GBq/µmol |

| Synthesis Time | 60-90 minutes |

Preclinical Evaluation

The preclinical assessment of ¹⁸F-DCFBC involved in vitro binding and cell uptake studies, as well as in vivo imaging and biodistribution in animal models of prostate cancer.

In Vitro Studies

-

Binding Affinity: While a specific Ki or IC50 value for ¹⁸F-DCFBC is not consistently reported across the literature, it is characterized as a high-affinity ligand for PSMA.

-

Cellular Uptake: In vitro uptake studies have been conducted using PSMA-positive (e.g., LNCaP, C4-2, PC3-PIP) and PSMA-negative (e.g., PC3, PC3-FLU) prostate cancer cell lines.

Experimental Protocol: In Vitro Cellular Uptake Assay

-

Cell Culture: PSMA-positive and PSMA-negative prostate cancer cells are cultured to near confluence in appropriate media.

-

Incubation: The cells are incubated with a known concentration of ¹⁸F-DCFBC at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.

-

Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

-

Protein Quantification: The protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

Data Analysis: The cellular uptake is expressed as the percentage of the added radioactivity per milligram of protein (%ID/mg protein).

In Vivo Animal Studies

In vivo studies were crucial for evaluating the tumor-targeting capabilities and pharmacokinetic profile of ¹⁸F-DCFBC.

Experimental Protocol: Preclinical PET Imaging and Ex Vivo Biodistribution

-

Animal Model: Male immunodeficient mice (e.g., SCID mice) are subcutaneously inoculated with PSMA-positive and PSMA-negative prostate cancer cells to establish tumor xenografts.

-

Tracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously (e.g., via the tail vein) with a defined dose of ¹⁸F-DCFBC (typically 3.7-7.4 MBq).

-

PET/CT Imaging: Dynamic or static PET/CT imaging is performed at various time points post-injection to visualize the biodistribution of the tracer.

-

Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Preclinical Ex Vivo Biodistribution of ¹⁸F-DCFBC in a PSMA-Positive Xenograft Model (Illustrative Data)

| Organ | %ID/g at 1 hour post-injection |

| PSMA+ Tumor | 3.5 ± 0.8 |

| PSMA- Tumor | 0.5 ± 0.2 |

| Blood | 1.5 ± 0.4 |

| Liver | 2.0 ± 0.5 |

| Kidneys | 10.2 ± 2.1 |

| Muscle | 0.3 ± 0.1 |

| Bone | 0.8 ± 0.3 |

Clinical Translation and Human Studies

The promising preclinical data led to the clinical evaluation of ¹⁸F-DCFBC in patients with prostate cancer.

Clinical Trial Design and Methodology

Clinical trials, such as NCT01496157, were designed to assess the safety, biodistribution, dosimetry, and diagnostic performance of ¹⁸F-DCFBC.[1]

Experimental Protocol: Clinical PET/CT Imaging

-

Patient Population: Patients with newly diagnosed, high-risk, or biochemically recurrent prostate cancer were enrolled.[2]

-

Patient Preparation: Patients were typically required to fast for at least 4 hours prior to tracer injection.[3]

-

Tracer Administration: A sterile, pyrogen-free dose of ¹⁸F-DCFBC (typically 370 MBq) was administered intravenously.[3]

-

Image Acquisition: Whole-body PET/CT scans were acquired at one or more time points post-injection (e.g., 1 and 2 hours).[3] Image acquisition was performed using a standard PET/CT scanner with CT for attenuation correction and anatomical localization.

-

Image Analysis: PET images were reconstructed and analyzed qualitatively (visual assessment of tracer uptake) and quantitatively. Quantitative analysis involved the calculation of Standardized Uptake Values (SUVs) in tumors and normal organs.

Biodistribution and Dosimetry in Humans

Human biodistribution studies revealed that ¹⁸F-DCFBC is primarily cleared through the urinary system. The highest absorbed radiation dose was observed in the bladder wall, followed by the kidneys, liver, and spleen.[4]

Table 3: Human Biodistribution of ¹⁸F-DCFBC (%ID/g at 2 hours post-injection)

| Organ | Mean %ID/g |

| Liver | ~0.03 |

| Kidneys | ~0.04 |

| Spleen | ~0.02 |

| Bladder Contents | ~0.15 |

| Blood Pool | ~0.02 |

Note: These are approximate values derived from published data and may vary between studies.

Clinical Performance

Clinical studies have demonstrated the utility of ¹⁸F-DCFBC PET/CT in detecting primary, recurrent, and metastatic prostate cancer.

Table 4: Diagnostic Performance of ¹⁸F-DCFBC PET/CT in Prostate Cancer

| Application | Sensitivity | Specificity |

| Detection of Primary Prostate Cancer | 46-61% | 92-96%[5] |

| Detection of Recurrent Prostate Cancer (by PSA level) | ||

| PSA <0.5 ng/mL | 15%[6] | - |

| PSA 0.5 to <1.0 ng/mL | 46%[6] | - |

| PSA 1.0 to <2.0 ng/mL | 83%[6] | - |

| PSA ≥2.0 ng/mL | 77%[6] | - |

¹⁸F-DCFBC uptake has been shown to correlate with Gleason score and PSA levels.[2][5] Specifically, higher tracer uptake is associated with higher-grade disease.[5]

Signaling Pathways and Visualizations

PSMA Signaling

PSMA is not only a target for imaging but also plays a role in prostate cancer cell signaling. Its enzymatic activity is linked to the activation of the PI3K/Akt signaling pathway, which is a key driver of cell growth, proliferation, and survival in cancer.[5][7]

Caption: PSMA activation leads to the initiation of the PI3K/Akt signaling cascade.

Experimental Workflow

The development of ¹⁸F-DCFBC followed a logical progression from initial design to clinical application.

Caption: The developmental pipeline for ¹⁸F-DCFBC from conception to clinical use.

Conclusion and Future Directions

¹⁸F-DCFBC was a foundational PSMA-targeted PET tracer that demonstrated the feasibility and clinical utility of this approach for prostate cancer imaging. While it has largely been superseded by second-generation PSMA tracers with improved pharmacokinetic properties (e.g., faster clearance from background tissues), the development of ¹⁸F-DCFBC paved the way for the widespread adoption of PSMA PET imaging in the management of prostate cancer. The principles and methodologies established during its discovery and validation continue to inform the development of novel radiopharmaceuticals.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Frontiers | PSMA as a Target for Advanced Prostate Cancer: A Systematic Review [frontiersin.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-DCFBC, a Low-Molecular-Weight Inhibitor of Prostate-Specific Membrane Antigen, in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

An In-Depth Technical Guide to the Cellular Uptake and Internalization of ¹⁸F-DCFBC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and internalization of N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[¹⁸F]fluorobenzyl-L-cysteine ([¹⁸F]DCFBC), a key radiotracer for imaging prostate-specific membrane antigen (PSMA) with Positron Emission Tomography (PET). This document synthesizes available quantitative data, outlines detailed experimental protocols for the characterization of such radiotracers, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data on ¹⁸F-DCFBC Uptake and Biodistribution

The following tables summarize the key quantitative data from preclinical and clinical studies of ¹⁸F-DCFBC, providing insights into its in vivo behavior and clinical performance.

Table 1: Preclinical In Vivo Biodistribution of ¹⁸F-DCFBC in a Mouse Model

This table presents the biodistribution of ¹⁸F-DCFBC in SCID mice bearing both PSMA-positive (PIP) and PSMA-negative (FLU) PC-3 tumors. The data, expressed as the percentage of the injected dose per gram of tissue (%ID/g), highlights the tracer's specificity for PSMA-expressing cells.[1][2][3]

| Time Post-Injection | PSMA+ Tumor (PIP) (%ID/g ± SD) | PSMA- Tumor (FLU) (%ID/g ± SD) | Blood (%ID/g ± SD) | Kidneys (%ID/g ± SD) | Liver (%ID/g ± SD) | Muscle (%ID/g ± SD) |

| 60 minutes | 8.16 ± 2.55 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 120 minutes | 4.69 ± 0.89 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Data adapted from Mease et al., Clinical Cancer Research, 2008.[1][2][3]

Table 2: Clinical Performance of ¹⁸F-DCFBC PET in Prostate Cancer Patients

This table summarizes key quantitative metrics from clinical studies of ¹⁸F-DCFBC PET in patients with prostate cancer. The data includes Standardized Uptake Values (SUV) and kinetic parameters, which are crucial for image interpretation and assessing disease status.

| Parameter | Value | Patient Population | Key Findings |

| Median Maximum Standardized Uptake Value (SUVmax) in Primary Tumors | 3.5 | Patients with primary prostate cancer | Significantly higher uptake in tumors compared to benign prostatic hypertrophy (SUVmax 2.2).[4] |

| Median Maximum Standardized Uptake Value (SUVmax) in Benign Prostatic Hypertrophy (BPH) | 2.2 | Patients with primary prostate cancer | Lower uptake in BPH contributes to the specificity of the tracer.[4] |

| Mean Influx Rate Constant (Ki) | 0.058 ± 0.035 /min | Patients with localized prostate cancer | Demonstrates the rate of tracer uptake into the tumor tissue. |

Experimental Protocols

While specific, detailed in vitro protocols for ¹⁸F-DCFBC have not been extensively published, this section provides representative methodologies for key experiments based on standard practices for characterizing similar small molecule radiotracers targeting PSMA.

Radiosynthesis of ¹⁸F-DCFBC

The radiosynthesis of ¹⁸F-DCFBC is a critical first step. A summary of a published method is provided below.[1][2][3]

Objective: To radiolabel the precursor molecule with Fluorine-18.

Materials:

-

4-[¹⁸F]fluorobenzyl bromide

-

(S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid (precursor)

-

Ammonia-saturated methanol

-

C-18 reverse-phase semi-preparative HPLC system

Procedure:

-

React 4-[¹⁸F]fluorobenzyl bromide with the precursor molecule in ammonia-saturated methanol.

-

Incubate the reaction mixture at 60°C for 10 minutes.[1][2][3]

-

Purify the resulting ¹⁸F-DCFBC using a C-18 reverse-phase semi-preparative HPLC system.[1][2][3]

-

Perform quality control to determine radiochemical purity and specific activity.

In Vitro Cellular Uptake Assay

Objective: To quantify the time-dependent uptake of ¹⁸F-DCFBC in PSMA-positive and PSMA-negative prostate cancer cell lines.

Materials:

-

PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) prostate cancer cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

¹⁸F-DCFBC

-

Phosphate-buffered saline (PBS)

-

Sodium hydroxide (NaOH) or cell lysis buffer

-

Gamma counter

Procedure:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing a known concentration of ¹⁸F-DCFBC (e.g., 1 µCi/mL).

-

Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.

-

Lyse the cells using 0.1 M NaOH or a suitable lysis buffer.

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration of the cell lysates to normalize the radioactivity counts (counts per minute per microgram of protein).

Competitive Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of non-radiolabeled DCFBC by measuring its ability to compete with ¹⁸F-DCFBC for binding to PSMA.

Materials:

-

PSMA-positive cell line (e.g., LNCaP)

-

¹⁸F-DCFBC

-

Non-radiolabeled DCFBC standard

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Filtration apparatus with glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from a PSMA-positive cell line or use whole cells.

-

In a 96-well plate, add a fixed concentration of ¹⁸F-DCFBC to each well.

-

Add increasing concentrations of non-radiolabeled DCFBC to the wells.

-

Add the cell membrane preparation or whole cells to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C or 37°C) to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the non-radiolabeled competitor to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Internalization Assay

Objective: To differentiate between membrane-bound and internalized ¹⁸F-DCFBC.

Materials:

-

PSMA-positive cell line (e.g., LNCaP)

-

¹⁸F-DCFBC

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5)

-

Cell lysis buffer

-

Gamma counter

Procedure:

-

Perform a cellular uptake experiment as described in section 2.2.

-

At each time point, wash the cells with ice-cold PBS.

-

To determine the surface-bound radioactivity, incubate the cells with an ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to strip the surface-bound radiotracer. Collect this fraction.

-

Wash the cells again with ice-cold PBS.

-

Lyse the cells with a cell lysis buffer to release the internalized radioactivity. Collect this fraction.

-

Measure the radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the cellular uptake of ¹⁸F-DCFBC and the general experimental workflow.

Caption: Experimental workflow for the characterization of ¹⁸F-DCFBC.

Caption: Proposed pathway for PSMA-mediated internalization of ¹⁸F-DCFBC.

Caption: Interrelationship of key parameters in radiotracer performance.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a new imaging probe for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ¹⁸F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of DCFBC

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCFBC, or N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-fluorobenzyl-L-cysteine, is a potent and specific inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker for prostate cancer. This document provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of DCFBC. It further details its mechanism of action as a PSMA inhibitor and the subsequent impact on cellular signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Molecular Structure and Chemical Properties

DCFBC is a urea-based small molecule designed to mimic the natural substrates of PSMA, thereby achieving high-affinity binding and inhibition. The chemical structure of DCFBC is presented below:

Chemical Structure of DCFBC

(Note: This is a simplified 2D representation. The actual 3D conformation is crucial for its biological activity.)

The key chemical and physical properties of DCFBC are summarized in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉FN₂O₇S | PubChem[1] |

| Molecular Weight | 401.4 g/mol | PubChem[1] |

| logP (calculated) | 1.02 | DrugBank[2] |

| pKa (strongest acidic) | 3.11 | DrugBank[2] |

| pKa (strongest basic) | -2.5 | DrugBank[2] |

| Hydrogen Bond Donors | 5 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | DrugBank[2] |

| Rotatable Bonds | 11 | DrugBank[2] |

| Polar Surface Area | 153.03 Ų | DrugBank[2] |

Synthesis of DCFBC (Non-Radiolabeled)

The synthesis of DCFBC involves a multi-step process culminating in the coupling of a protected cysteine derivative with a glutamate-urea moiety, followed by the attachment of the 4-fluorobenzyl group. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of DCFBC

Materials:

-

(S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid (precursor 6)

-

4-fluorobenzyl iodide

-

Ammonia-saturated methanol

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Reverse-phase HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a clean, dry reaction vial, dissolve 1.8 mg (0.0061 mmol) of (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid (precursor 6) and 1.4 mg (0.0061 mmol) of 4-fluorobenzyl iodide in 0.3 mL of ammonia-saturated methanol.

-

Reaction Conditions: Seal the vial and stir the reaction mixture at 60°C for 10 minutes.

-

Acidification: After cooling to room temperature, acidify the reaction mixture with trifluoroacetic acid (TFA).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) using a C-18 Econosil 10 × 250 mm preparative column. A suitable mobile phase is a gradient of acetonitrile and water containing 0.1% TFA. For example, a mobile phase of 32:68:0.1 CH₃CN/H₂O/TFA can be used.[3]

-

Product Isolation: Collect the fractions containing the pure DCFBC and remove the solvent under reduced pressure to yield the final product.

The workflow for the synthesis is illustrated in the diagram below.

Mechanism of Action and Impact on Signaling Pathways

DCFBC functions as a competitive inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein with enzymatic activity, specifically as a glutamate carboxypeptidase. In prostate cancer, PSMA is significantly overexpressed and its enzymatic activity is implicated in promoting cancer cell survival and proliferation.

PSMA expression has been shown to modulate key intracellular signaling pathways, including the PI3K-AKT-mTOR and MAPK-ERK pathways. By inhibiting PSMA, DCFBC can indirectly influence these pathways.

-

PI3K-AKT-mTOR Pathway: PSMA activity can lead to the activation of the PI3K-AKT pathway, which is a critical driver of cell growth, proliferation, and survival. Inhibition of PSMA by DCFBC is expected to downregulate this pathway.

-

MAPK-ERK Pathway: There is evidence of crosstalk between PSMA and the MAPK-ERK pathway, which is also involved in cell proliferation and differentiation. The precise effect of PSMA inhibition on this pathway is an area of ongoing research.

The following diagram illustrates the relationship between PSMA and these key signaling pathways.

References

In Vitro Characterization of ¹⁸F-DCFBC in Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of ¹⁸F-DCFBC, a radiolabeled small molecule targeting Prostate-Specific Membrane Antigen (PSMA), in prostate cancer cell lines. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways and experimental workflows to support researchers in the field of prostate cancer imaging and radiopharmaceutical development.

Quantitative Data Summary

The following tables summarize key quantitative parameters of ¹⁸F-DCFBC interaction with prostate cancer cells, compiled from in vitro studies.

Table 1: Cellular Uptake of ¹⁸F-DCFBC

| Cell Line | PSMA Expression | ¹⁸F-DCFBC Uptake (% of added activity) | Incubation Time | Reference |

| LNCaP | High | ~30% | Not Specified | [1] |

| PC-3 PIP | High (transfected) | High specific uptake | Not Specified | [2] |

| PC-3 | Low/Negative | Low | Not Specified | [3] |

Note: Quantitative uptake values for ¹⁸F-DCFBC are not consistently reported in a standardized format in the available literature. The data presented is based on qualitative descriptions and values reported for similar PSMA-targeting agents.

Table 2: Binding Affinity of ¹⁸F-DCFBC

| Cell Line/System | Parameter | Value | Reference |

| PSMA-expressing cells | Ki | Estimated to be >5.5 nM* | [4] |

*The second-generation tracer, [¹⁸F]DCFPyL, has a Ki of 1.1 nM, which is stated to be more than five times greater than that of ¹⁸F-DCFBC.

Table 3: Cellular Efflux of ¹⁸F-DCFBC

| Cell Line | Efflux Rate | Experimental Conditions | Reference |

| Not Specified | Data not available | Not Applicable | N/A |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from general procedures for radiotracer evaluation and specific details from studies on PSMA-targeting agents.

Cell Culture

-

Cell Lines:

-

PSMA-positive: LNCaP, CWR22Rv1, PC-3 PIP (PSMA-transfected)

-

PSMA-negative (control): PC-3, DU145

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.

Cellular Uptake Assay

This assay quantifies the time-dependent accumulation of ¹⁸F-DCFBC in prostate cancer cells.

Materials:

-

Prostate cancer cell lines (PSMA-positive and PSMA-negative)

-

24-well plates

-

¹⁸F-DCFBC

-

Binding buffer (e.g., serum-free RPMI-1640)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere and grow for 24-48 hours.

-

Preparation: On the day of the experiment, wash the cells twice with 1 mL of binding buffer.

-

Incubation: Add 0.5 mL of binding buffer containing ¹⁸F-DCFBC (final concentration typically in the low nM range) to each well.

-

Time Points: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Washing: At each time point, terminate the uptake by aspirating the radioactive medium and quickly washing the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.

-

Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.

-

Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity.

Competitive Binding Assay (Ki Determination)

This assay determines the binding affinity of non-radioactive DCFBC by measuring its ability to compete with the binding of ¹⁸F-DCFBC to PSMA.

Materials:

-

PSMA-positive cell membrane preparations or whole cells

-

¹⁸F-DCFBC

-

Non-radioactive DCFBC (competitor) in a range of concentrations

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Preparation: Prepare serial dilutions of non-radioactive DCFBC.

-

Incubation: In microcentrifuge tubes, add a constant amount of cell membrane preparation or whole cells, a fixed concentration of ¹⁸F-DCFBC, and varying concentrations of non-radioactive DCFBC.

-

Total and Non-specific Binding:

-

Total Binding: Wells containing only ¹⁸F-DCFBC and cells/membranes.

-

Non-specific Binding: Wells containing ¹⁸F-DCFBC, cells/membranes, and a high concentration of a known PSMA inhibitor (e.g., 2-PMPA) or a large excess of non-radioactive DCFBC.

-

-

Equilibrium: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash the filters quickly with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cellular Efflux Assay

This assay measures the rate at which ¹⁸F-DCFBC is released from cells after an initial uptake period.

Materials:

-

Prostate cancer cells

-

24-well plates

-

¹⁸F-DCFBC

-

Uptake buffer (serum-free medium)

-

Efflux buffer (fresh serum-free medium)

-

Gamma counter

Procedure:

-

Loading: Incubate cells with ¹⁸F-DCFBC in uptake buffer for a defined period (e.g., 60 minutes) at 37°C to allow for cellular uptake.

-

Washing: After the loading period, aspirate the radioactive medium and wash the cells rapidly three times with ice-cold PBS to remove extracellular radiotracer.

-

Initiating Efflux: Add 1 mL of fresh, pre-warmed efflux buffer to each well.

-

Sampling: At various time points (e.g., 5, 15, 30, 60 minutes), collect the entire volume of the efflux buffer from designated wells and replace it with fresh efflux buffer.

-

Final Lysis: At the end of the experiment, lyse the cells in the wells with cell lysis buffer.

-

Quantification: Measure the radioactivity in the collected efflux buffer at each time point and in the final cell lysate using a gamma counter.

-

Data Analysis: Calculate the percentage of the initial intracellular radioactivity that has been released into the medium at each time point. Plot the percentage of retained radioactivity versus time to determine the efflux rate.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the in vitro evaluation of ¹⁸F-DCFBC.

PSMA-Mediated Endocytosis of ¹⁸F-DCFBC

Caption: PSMA-Mediated Endocytosis of ¹⁸F-DCFBC.

Experimental Workflow for In Vitro Radiotracer Uptake Assay

References

¹⁸F-DCFBC Dosimetry and Radiation Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dosimetry and radiation safety considerations for ¹⁸F-DCFBC, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) used in positron emission tomography (PET) imaging. The information is compiled from key studies to assist researchers, scientists, and drug development professionals in understanding the radiation exposure profile of this imaging agent and in designing future clinical studies.

Human Biodistribution and Dosimetry

The radiation dosimetry of ¹⁸F-DCFBC has been evaluated in human subjects to determine the absorbed radiation dose to various organs and the total effective dose. These data are crucial for assessing the safety of ¹⁸F-DCFBC for clinical use and for comparing its radiation burden to other diagnostic imaging agents.

Absorbed Radiation Dose Estimates

The following table summarizes the mean absorbed radiation doses to various organs from the intravenous administration of ¹⁸F-DCFBC, as reported in a study by Cho et al. (2012). The data were acquired from five patients with metastatic prostate cancer who received an injection of 370 MBq (10 mCi) of ¹⁸F-DCFBC.[1]

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Bladder Wall | 32.4 |

| Kidneys | 18.5 |

| Liver | 15.7 |

| Spleen | 11.8 |

| Salivary Glands | 9.8 |

| Small Intestine | 8.8 |

| Red Marrow | 8.5 |

| Lungs | 6.4 |

| Heart Wall | 6.2 |

| Brain | 4.2 |

| Effective Dose (μSv/MBq) | 19.9 ± 1.34 |

Data sourced from Cho et al., J Nucl Med, 2012.[1]

The highest mean absorbed dose was observed in the bladder wall, which is consistent with the renal clearance of the radiotracer.[1] The mean effective dose for ¹⁸F-DCFBC was determined to be 19.9 ± 1.34 μSv/MBq.[1] This is comparable to other commonly used PET radiopharmaceuticals, such as ¹⁸F-FDG, which has a reported effective dose of 19.0 µSv/MBq.[2]

Experimental Protocols

The dosimetry data presented above were derived from a clinical study with a specific experimental protocol. Understanding this methodology is essential for the replication of findings and the design of future research.

Patient Population and Radiotracer Administration

-

Subjects: The study included five patients with radiological evidence of metastatic prostate cancer.[1]

-

Radiotracer: Patients were administered an intravenous injection of 370 MBq (10 mCi) of ¹⁸F-DCFBC.[1]

Imaging Protocol

-

PET/CT Scans: Serial PET scans were performed at multiple time points after the administration of ¹⁸F-DCFBC to characterize the biodistribution and clearance of the radiotracer.[1]

-

Imaging Schedule: While the exact time points for all scans are not detailed in the summary, a typical protocol involves imaging at several intervals up to 2 hours post-injection to generate time-activity curves.[1][3] One of the PET scans (PET5) was performed at 2 hours after administration.[3]

Data Analysis and Dosimetry Calculation

-

Time-Activity Curves: Time-activity curves were generated for selected normal tissues and metastatic foci to quantify the uptake and retention of ¹⁸F-DCFBC over time.[1]

-

Dosimetry Software: The radiation dose estimates were calculated using the OLINDA/EXM 1.1 software.[1]

Visualizing Key Pathways and Workflows

To further elucidate the context of ¹⁸F-DCFBC imaging, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for a dosimetry study.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also a functionally active enzyme and signaling molecule. Its expression is linked to signaling pathways that promote prostate cancer progression. The diagram below outlines a key signaling pathway influenced by PSMA.

Caption: PSMA-mediated redirection of signaling from MAPK to PI3K-AKT pathway.

Experimental Workflow for ¹⁸F-DCFBC Dosimetry Study

The following diagram illustrates a generalized workflow for a clinical study designed to assess the dosimetry of a PET radiotracer like ¹⁸F-DCFBC.

Caption: Generalized workflow for a clinical dosimetry study.

Conclusion

The dosimetry profile of ¹⁸F-DCFBC demonstrates a radiation burden that is comparable to other frequently used PET imaging agents, supporting its safety for clinical applications.[1][2] The primary route of excretion is through the urinary system, leading to the highest absorbed dose in the bladder wall.[1] Understanding the experimental protocols behind these dosimetry studies is critical for the interpretation of the data and for the design of future investigations into PSMA-targeted radiopharmaceuticals. The visualization of the PSMA signaling pathway provides context for the biological basis of ¹⁸F-DCFBC imaging, while the workflow diagram offers a clear overview of the steps involved in a clinical dosimetry study. This technical guide serves as a foundational resource for professionals in the field of radiopharmaceutical development and nuclear medicine research.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-DCFBC, a Low-Molecular-Weight Inhibitor of Prostate-Specific Membrane Antigen, in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ¹⁸F-DCFBC PET/CT in Prostate Cancer Staging

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-DCFBC, or N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine, is a radiolabeled small molecule that targets the prostate-specific membrane antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is highly expressed on the surface of prostate cancer cells, making it an excellent biomarker for imaging.[1] ¹⁸F-DCFBC PET/CT has emerged as a promising imaging modality for the staging of primary prostate cancer and for the detection of recurrent disease, particularly in cases of biochemical recurrence.[3][4] Its ability to detect PSMA-expressing lesions throughout the body offers a significant advantage over conventional imaging techniques.

These application notes provide a comprehensive overview of the ¹⁸F-DCFBC PET/CT imaging protocol, including patient preparation, imaging procedures, and data analysis. The information is intended to guide researchers and clinicians in the effective application of this technology for prostate cancer staging.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on the performance of ¹⁸F-DCFBC PET/CT in prostate cancer staging.

Table 1: Performance of ¹⁸F-DCFBC PET/CT in Primary Prostate Cancer Staging

| Metric | ¹⁸F-DCFBC PET/CT | Multiparametric MRI (mpMRI) |

| Sensitivity (Per-Lesion) | 46% | 92% |

| Specificity (Per-Segment) | 96% | 89% |

| Median SUVmax (Cancer) | 3.5 | N/A |

| Median SUVmax (BPH) | 2.2 | N/A |

Data sourced from studies comparing ¹⁸F-DCFBC PET/CT with mpMRI in patients with primary prostate cancer.[2][5][6]

Table 2: Detection Rates of ¹⁸F-DCFBC PET/CT in Biochemical Recurrence

| PSA Level (ng/mL) | Detection Rate |

| < 0.5 | 15% |

| 0.5 to < 1.0 | 46% |

| 1.0 to < 2.0 | 83% |

| ≥ 2.0 | 77% |

Data from a prospective study in patients with biochemical recurrence after primary local therapy.[3] An optimal PSA cutoff to predict a positive scan was determined to be 0.78 ng/mL.[3]

Signaling Pathway of ¹⁸F-DCFBC Uptake

¹⁸F-DCFBC targets PSMA, a type II transmembrane protein. Upon binding of ¹⁸F-DCFBC to the extracellular domain of PSMA, the ligand-receptor complex is internalized into the cancer cell. This internalization process is mediated by clathrin-coated pits, a common mechanism for receptor-mediated endocytosis. This process allows for the accumulation of the ¹⁸F radiotracer within the tumor cells, enabling their visualization by PET imaging.

Caption: ¹⁸F-DCFBC binds to PSMA, leading to internalization.

Experimental Protocols

Patient Preparation

A standardized patient preparation protocol is crucial for optimal ¹⁸F-DCFBC PET/CT imaging and to minimize artifacts.

-

Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of the radiotracer. Water is permitted.

-

Medications: Patients can typically continue their regular medications. However, it is important to review the patient's medication list for any potential interferences.

-

Physical Activity: Strenuous physical activity should be avoided for 24 hours before the scan to prevent non-specific muscle uptake of the tracer.

-

Hydration: Good hydration is encouraged to facilitate the clearance of the radiotracer from non-target tissues and reduce radiation dose to the bladder. Patients should be instructed to drink water before and after the scan.

-

Voiding: The patient should void immediately before the PET/CT scan to minimize radioactivity in the bladder, which can obscure pelvic lesions.

Radiotracer Administration and Imaging Protocol

-

Dosage: The recommended intravenous dose of ¹⁸F-DCFBC is 370 ± 37 MBq (10 ± 1 mCi).[7] Some studies have used a mean dose of 287.21 MBq.

-

Administration: The radiotracer should be administered as a slow intravenous bolus injection.

-

Uptake Period: Following the injection, the patient should rest in a quiet room for an uptake period of approximately 60 to 120 minutes.

-

Imaging Acquisition:

-

Initial Dynamic Imaging (Optional): Some protocols include a dynamic PET/CT scan of the pelvis for the first 30 minutes post-injection.

-

Static Whole-Body Imaging: Static whole-body PET/CT scans are typically acquired at approximately 60 minutes and 120 minutes post-injection.[5]

-

CT Parameters: A low-dose CT scan (e.g., 120 kV, 60-80 mA) is performed for attenuation correction and anatomical localization.

-

PET Parameters: PET acquisition is typically performed in 3D mode, with an acquisition time of 2-3 minutes per bed position.

-

Experimental Workflow

The following diagram illustrates the typical workflow for an ¹⁸F-DCFBC PET/CT scan for prostate cancer staging.

Caption: Workflow of an ¹⁸F-DCFBC PET/CT scan.

Data Analysis and Interpretation

-

Image Review: Reconstructed PET, CT, and fused PET/CT images are reviewed for areas of focal ¹⁸F-DCFBC uptake that are greater than the surrounding background and not attributable to physiological distribution.

-

Physiological Uptake: Normal physiological uptake of ¹⁸F-DCFBC is observed in the kidneys, bladder, salivary glands, and liver.

-

Quantitative Analysis: Standardized Uptake Values (SUV) are calculated for suspicious lesions. The SUVmax (maximum SUV in a region of interest) is commonly used. An increased SUVmax in a lesion is indicative of PSMA expression and is suggestive of malignancy.

-

Correlation with Clinical Data: Imaging findings should be correlated with the patient's clinical history, PSA levels, and other imaging and pathological findings. For instance, ¹⁸F-DCFBC uptake in tumors has been shown to be positively correlated with the Gleason score.[2][5][6]

Conclusion

¹⁸F-DCFBC PET/CT is a valuable tool in the management of prostate cancer, offering high specificity for the detection of primary and recurrent disease. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for obtaining high-quality, reproducible results. The quantitative data and methodologies provided in these application notes serve as a guide for researchers and clinicians to effectively utilize this advanced imaging modality in the staging and monitoring of prostate cancer.

References

- 1. Facebook [cancer.gov]

- 2. 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in PSMA theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. ¹⁸F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for the Radiosynthesis and Quality Control of ¹⁸F-DCFBC for Clinical Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) is a radiolabeled small molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed in prostate cancer cells. As a positron emission tomography (PET) imaging agent, ¹⁸F-DCFBC allows for the non-invasive detection and characterization of primary and metastatic prostate cancer.[1][2][3] This document provides detailed application notes and protocols for the radiosynthesis and quality control of ¹⁸F-DCFBC intended for clinical use.

Radiosynthesis of ¹⁸F-DCFBC

The radiosynthesis of ¹⁸F-DCFBC is a two-step process that involves the production of the intermediate 4-[¹⁸F]fluorobenzyl bromide, followed by its reaction with the precursor, (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid.[4]

Chemical Structure and Reaction Scheme

Caption: Radiosynthesis of ¹⁸F-DCFBC from its precursor and intermediate.

Experimental Protocol: Radiosynthesis

1. Preparation of 4-[¹⁸F]Fluorobenzyl Bromide:

-

This intermediate is typically prepared from the corresponding tosylate precursor via nucleophilic substitution with [¹⁸F]fluoride. The detailed procedure for the synthesis of 4-[¹⁸F]fluorobenzyl bromide is based on established methods and can be performed on an automated synthesis module.

2. Radiosynthesis of ¹⁸F-DCFBC:

-

Precursor: (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid.

-

Reaction Conditions:

3. Purification:

-

Following the reaction, the crude product is purified using C-18 reverse-phase semipreparative high-performance liquid chromatography (HPLC).[4]

-

HPLC Mobile Phase: A typical mobile phase consists of 35:65:0.1 % acetonitrile:water:trifluoroacetic acid.[2]

-

The fraction containing ¹⁸F-DCFBC is collected.

4. Formulation:

-